molecular formula C20H27N5O B3805450 2-({1-[(1-acetylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-1,2,3,4-tetrahydroisoquinoline

2-({1-[(1-acetylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3805450
M. Wt: 353.5 g/mol
InChI Key: MOIPFAOOODANFF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a tetrahydroisoquinoline moiety . These functional groups are common in many biologically active compounds and pharmaceuticals.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring, possibly through a copper-catalyzed azide-alkyne cycloaddition , and the formation of the piperidine and tetrahydroisoquinoline rings, which are common structures in alkaloid chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, the piperidine ring is a six-membered ring containing one nitrogen atom, and the tetrahydroisoquinoline is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles . The piperidine ring can undergo reactions at the nitrogen atom, such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups . For example, the presence of nitrogen in the 1,2,3-triazole, piperidine, and tetrahydroisoquinoline rings could influence its basicity, while the acetyl group could influence its reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future research could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

1-[4-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)triazol-1-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-16(26)24-10-6-17(7-11-24)12-25-15-20(21-22-25)14-23-9-8-18-4-2-3-5-19(18)13-23/h2-5,15,17H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIPFAOOODANFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C=C(N=N2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(1-acetylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-({1-[(1-acetylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-({1-[(1-acetylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
2-({1-[(1-acetylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-({1-[(1-acetylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-({1-[(1-acetylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-1,2,3,4-tetrahydroisoquinoline

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